

Spectral Data Analysis of 2-Aminomethyl-1-benzyl-piperidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminomethyl-1-benzyl-piperidine

Cat. No.: B067840

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available spectral data for **2-Aminomethyl-1-benzyl-piperidine**, also known by its IUPAC name (1-benzylpiperidin-2-yl)methanamine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by presenting key analytical data, detailed experimental protocols, and visualizations of the analytical workflow.

Compound Overview

Structure:

Molecular Formula: C₁₃H₂₀N₂

Monoisotopic Mass: 204.1626 g/mol

2-Aminomethyl-1-benzyl-piperidine is a derivative of piperidine, a common scaffold in medicinal chemistry. The structural characterization of this compound is crucial for confirming its identity, purity, and for understanding its chemical properties, which are fundamental aspects of the drug development process. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential tools for this purpose.

Spectral Data Presentation

While complete experimentally-derived datasets for **2-Aminomethyl-1-benzyl-piperidine** are not readily available in publicly indexed literature, predicted data and links to spectral databases provide valuable insights. The following tables summarize the available quantitative spectral information.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. The following table presents predicted mass-to-charge ratios (m/z) for various adducts of **2-Aminomethyl-1-benzyl-piperidine**, which can be used to confirm its presence in a sample.

Table 1: Predicted Mass Spectrometry Data for (1-benzylpiperidin-2-yl)methanamine[[1](#)]

Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	205.16992
$[\text{M}+\text{Na}]^+$	227.15186
$[\text{M}-\text{H}]^-$	203.15536
$[\text{M}+\text{NH}_4]^+$	222.19646
$[\text{M}+\text{K}]^+$	243.12580
$[\text{M}]^+$	204.16209

Data Source: Predicted Collision Cross Section (CCS) values calculated using CCSbase.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific, experimentally verified ^1H and ^{13}C NMR chemical shifts for **2-Aminomethyl-1-benzyl-piperidine** are not available in the provided search results, spectral data for this compound are reported to be available in the SpectraBase database. Researchers can refer to this database for detailed NMR spectra.

For context, the ^1H NMR spectrum of the related compound, 1-benzylpiperidine, in DMSO shows signals for the benzyl and piperidine protons.[2] The aromatic protons typically appear in the range of δ 7.2-7.4 ppm, the benzylic protons (CH_2) around δ 3.4 ppm, and the piperidine ring protons at various shifts in the upfield region.[2] For **2-Aminomethyl-1-benzyl-piperidine**, one would expect to see additional signals corresponding to the aminomethyl group ($\text{CH}_2\text{-NH}_2$).

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Aminomethyl-1-benzyl-piperidine** is expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C-N stretching. A vapor phase IR spectrum is noted as being available in the SpectraBase database.

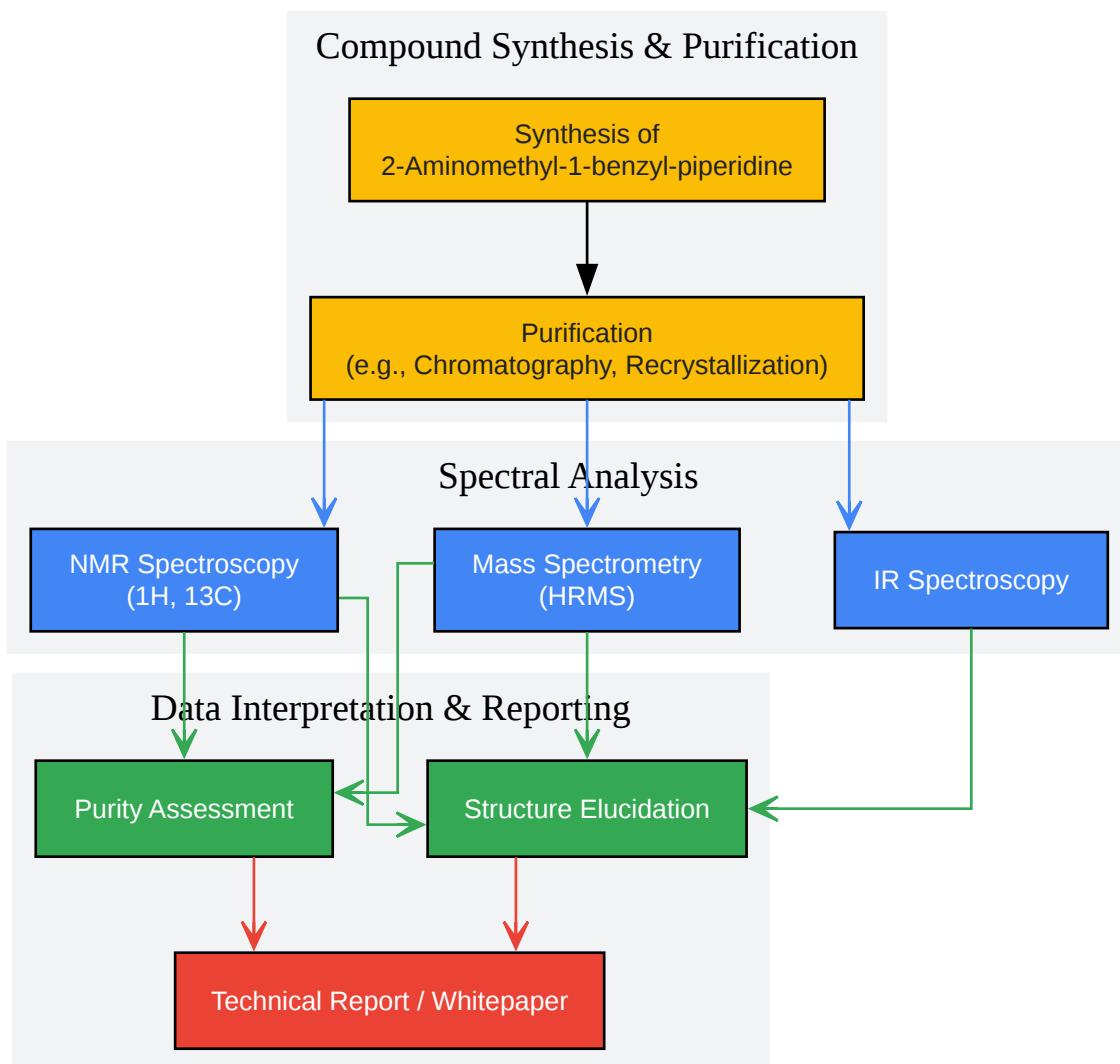
Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of benzylpiperidine derivatives, which can be adapted for **2-Aminomethyl-1-benzyl-piperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide- d_6 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Instrumentation:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:**
 - ^1H NMR: Typical parameters include a 30° pulse angle and a 1-2 second relaxation delay.
 - ^{13}C NMR: Typical parameters include a 45° pulse angle and a 2-second relaxation delay with proton decoupling.
- **Data Processing:** Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Mass Spectrometry (MS)

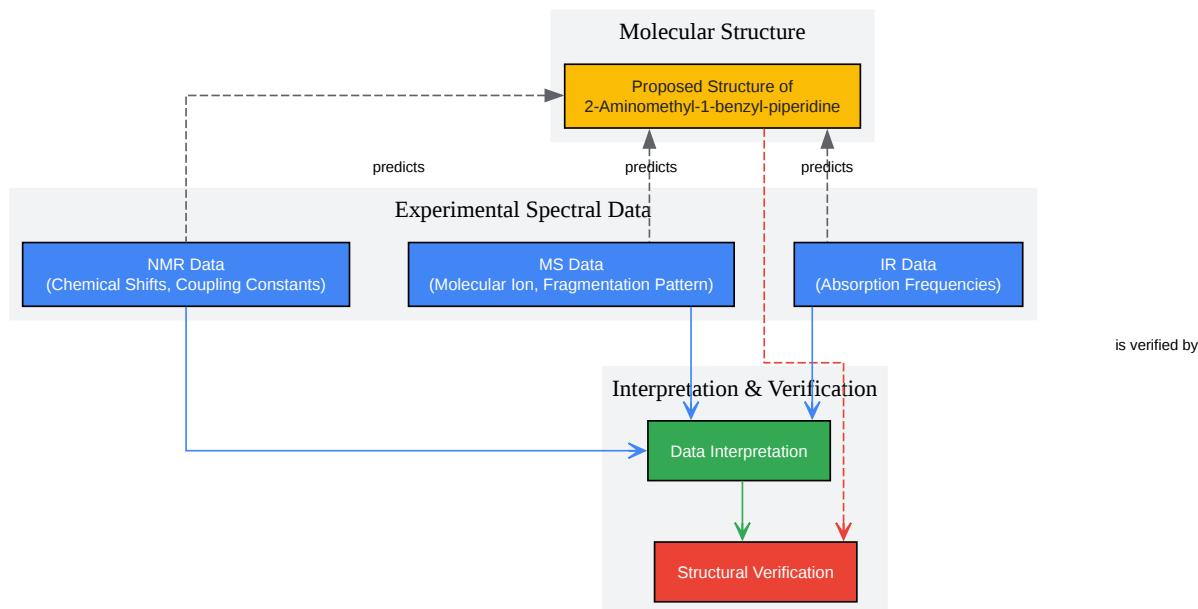

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid can aid in protonation for positive ion mode analysis.
- Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
- ESI-MS Protocol: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 μ L/min. Acquire data in positive ion mode. Typical ESI source parameters include a spray voltage of 3-4 kV and a capillary temperature of 250-300 °C.
- Data Analysis: Determine the m/z of the molecular ion peak (e.g., $[M+H]^+$) and compare it with the theoretical value. Analyze the fragmentation pattern to gain structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr) or as a solid using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Acquire the spectrum using an FTIR spectrometer.
- Data Acquisition: Typically, spectra are recorded over a range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a synthesized chemical compound like **2-Aminomethyl-1-benzyl-piperidine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

Logical Relationships in Spectral Data Analysis

The interpretation of spectral data relies on the logical relationship between the observed data and the molecular structure. The following diagram illustrates this relationship.

[Click to download full resolution via product page](#)

Caption: Logical flow from a proposed chemical structure to its verification via spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - (1-benzylpiperidin-2-yl)methanamine (C₁₃H₂₀N₂)
[pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]

- To cite this document: BenchChem. [Spectral Data Analysis of 2-Aminomethyl-1-benzyl-piperidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b067840#2-aminomethyl-1-benzyl-piperidine-spectral-data-analysis-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com